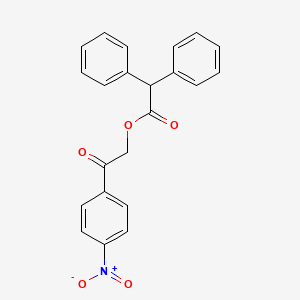
2-(4-Nitrophenyl)-2-oxoethyl 2,2-diphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 2,2-diphenylacetate: is a chemical compound with the following structure:
C20H15NO4
It consists of a 2,2-diphenylacetic acid esterified with a 4-nitrophenyl group. The compound exhibits interesting reactivity due to its functional groups and aromatic rings.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction between 2,2-diphenylacetic acid and 4-nitrobenzoyl chloride. The reaction proceeds via an esterification process, resulting in the formation of 2-(4-Nitrophenyl)-2-oxoethyl 2,2-diphenylacetate.
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts. Detailed reaction conditions can be found in the literature .
Industrial Production:
Chemical Reactions Analysis
Reactivity:
Dehydrochlorination: The compound can undergo dehydrochlorination, converting the trichloroethylidene group into a carbonyl moiety. This transformation is essential for applications in polymer materials.
Further Transformation: At higher temperatures, the dichloroethylene group can be converted into a carbonyl group, yielding 4,4′-dinitrobenzophenone.
4-Nitrobenzoyl Chloride: Used for esterification.
Sodium Nitrite: Involved in dehydrochlorination reactions.
2,2-di(4-Nitrophenyl)ethenone: An intermediate formed during the dehydrochlorination process.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of other polyfunctional compounds.
Biology and Medicine: Its reactivity and aromatic character make it interesting for potential drug development.
Industry: Applications in polymer materials, dyes, and modifiers.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, this compound’s unique combination of functional groups and aromatic rings sets it apart. Researchers often compare it to related structures in their studies.
Properties
Molecular Formula |
C22H17NO5 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2,2-diphenylacetate |
InChI |
InChI=1S/C22H17NO5/c24-20(16-11-13-19(14-12-16)23(26)27)15-28-22(25)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15H2 |
InChI Key |
JGLMGFOOIBEIJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10887127.png)
![1-benzyl-2,3-dimethyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-indole-5-carboxamide](/img/structure/B10887132.png)
![4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B10887138.png)
![1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-phenylethanone](/img/structure/B10887143.png)

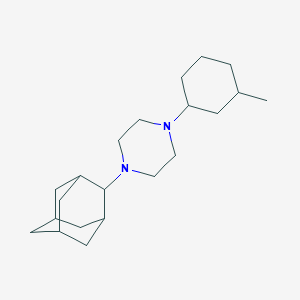
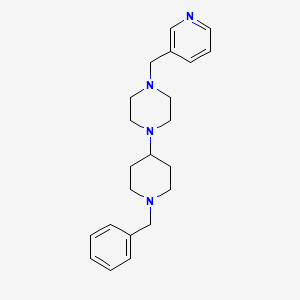
![Biphenyl-4-yl[4-(butan-2-yl)piperazin-1-yl]methanone](/img/structure/B10887156.png)
![(2,6-Dimethoxyphenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10887171.png)
![3-{(1E)-2-cyano-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate](/img/structure/B10887177.png)
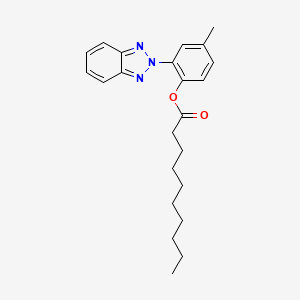
![Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate](/img/structure/B10887200.png)
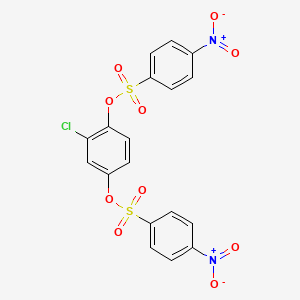
![3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile](/img/structure/B10887227.png)
